![molecular formula C6H3BrClN3 B6189151 1-azido-2-bromo-4-chlorobenzene CAS No. 1272317-01-7](/img/new.no-structure.jpg)
1-azido-2-bromo-4-chlorobenzene
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Overview
Description
1-Azido-2-bromo-4-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It is a derivative of benzene, substituted with azido, bromo, and chloro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
1-Azido-2-bromo-4-chlorobenzene can be synthesized through several routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The azido group can then be introduced via nucleophilic substitution using sodium azide under appropriate conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azido-2-bromo-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a different substituent, facilitated by palladium catalysts.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-bromo-4-chlorobenzene has diverse applications in scientific research:
Biology: The compound’s azido group makes it useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-azido-2-bromo-4-chlorobenzene exerts its effects depends on the specific reaction or application. In bioconjugation, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules .
Comparison with Similar Compounds
1-Azido-2-bromo-4-chlorobenzene can be compared to other halogenated azido benzenes, such as:
- 1-Azido-4-bromo-2-chlorobenzene
- 1-Azido-2-bromo-4-fluorobenzene
- 1-Azido-2-chloro-4-iodobenzene
These compounds share similar reactivity due to the presence of azido and halogen groups but differ in their specific substituents, which can influence their chemical behavior and applications. The unique combination of bromo and chloro groups in this compound provides distinct reactivity patterns, making it particularly useful in certain synthetic and industrial processes .
Biological Activity
1-Azido-2-bromo-4-chlorobenzene is an organic compound characterized by its molecular formula C₆H₃BrClN₃. The compound features a benzene ring with three substituents: an azido group (-N₃), a bromo group (-Br), and a chloro group (-Cl). The unique combination of these functional groups contributes to its notable biological activity, particularly in the fields of bioorthogonal chemistry and medicinal chemistry.
The azido group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can be synthesized through the reaction of 2-bromo-4-chloroaniline with sodium nitrite and sodium azide, which facilitates the introduction of the azido group.
Biological Applications
This compound has been primarily studied for its applications in bioorthogonal chemistry. The azido moiety allows for selective labeling and tracking of biomolecules, enabling researchers to investigate biological processes without disrupting cellular functions. This selectivity is crucial for studying complex biological systems and developing new therapeutic agents .
The mechanism of action involves the ability of the azido group to undergo cycloaddition reactions, forming stable adducts with various nucleophiles. This characteristic is exploited in drug development, where the compound can serve as a precursor for more complex biologically active molecules .
Research Findings
Recent studies have highlighted the compound's potential as a scaffold for designing inhibitors targeting specific enzymes. For example, research has demonstrated that derivatives of this compound can inhibit serine proteases, which are vital in various physiological processes .
Case Studies
- Inhibition of FXIa : A study focused on the design and synthesis of inhibitors for factor XIa (FXIa), a serine protease involved in blood coagulation. The results indicated that this compound derivatives exhibited significant inhibitory activity against FXIa, suggesting their potential use in anticoagulant therapies .
- Bioorthogonal Labeling : In another investigation, researchers utilized the compound for bioorthogonal labeling in live cells. The azido group allowed for efficient conjugation with alkyne-bearing probes, facilitating imaging and tracking of cellular processes without interfering with normal cell function.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar azido-substituted compounds.
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₆H₃BrClN₃ | Selective labeling; enzyme inhibition |
1-Azido-3-chlorobenzene | C₆H₄ClN₃ | Moderate reactivity; limited biological applications |
4-Azidobenzoic acid | C₇H₅N₃O₂ | Used in drug delivery; lower reactivity |
Properties
CAS No. |
1272317-01-7 |
---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
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